molecular formula C25H26N4O4S B295738 (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295738
M. Wt: 478.6 g/mol
InChI Key: LIZVTQVXITXALB-FKODFALISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the thiadiazolo[3,2-a]pyrimidin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and structural configuration, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-3-8-22-28-29-23(26)19(24(30)27-25(29)34-22)15-17-11-12-20(21(16-17)31-4-2)33-14-13-32-18-9-6-5-7-10-18/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b19-15-,26-23?

InChI Key

LIZVTQVXITXALB-FKODFALISA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Origin of Product

United States

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